molecular formula C7H9F3N4S B1299374 1-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-piperazine CAS No. 562858-09-7

1-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-piperazine

Cat. No.: B1299374
CAS No.: 562858-09-7
M. Wt: 238.24 g/mol
InChI Key: HCHPSOYHPOLYCC-UHFFFAOYSA-N
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Description

1-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-piperazine is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. The trifluoromethyl group attached to the thiadiazole ring enhances the compound’s stability and biological activity.

Mechanism of Action

Target of Action:

The primary targets of this compound are not fully elucidated, but it exhibits potent anticancer effects. It has been assessed against various cancer cell lines, including PC3 (prostate cancer), HT-29 (colon cancer), and SKNMC (neuroblastoma). Notably, some synthesized derivatives show higher cytotoxic activity than the commonly used anticancer drug doxorubicin .

Mode of Action:

The mode of action involves interactions with cellular components, leading to apoptosis. Specifically, compound 4d (with an ortho position of a methoxy moiety) activates caspases 3 and 9 in both PC3 and HT-29 cell lines. Caspases play a crucial role in programmed cell death (apoptosis), cleaving specific substrates and initiating apoptotic pathways .

Action Environment:

Environmental factors, such as pH, temperature, and interactions with other molecules, can influence the compound’s efficacy and stability. These factors may impact its bioactivity and pharmacokinetics.

Its unique 1,3,4-thiadiazole scaffold provides a foundation for future drug development . 🌟

Biochemical Analysis

Biochemical Properties

1-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-piperazine plays a role in various biochemical reactions, primarily due to its ability to interact with enzymes, proteins, and other biomolecules. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its passage through cellular membranes and enabling it to reach intracellular targets. This compound has been shown to interact with enzymes such as caspases, which are involved in apoptotic pathways . The interaction with caspases suggests that this compound may induce apoptosis in certain cell types, making it a potential candidate for anticancer research.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate caspase-dependent pathways, leading to apoptosis in cancer cells . Additionally, this compound may disrupt DNA replication processes, thereby inhibiting the proliferation of both bacterial and cancer cells . These cellular effects highlight the potential therapeutic applications of this compound in treating diseases characterized by uncontrolled cell growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound’s trifluoromethyl group enhances its binding affinity to target biomolecules, allowing it to interact with specific enzymes and proteins. For example, it can inhibit the activity of heat shock protein 90 (Hsp90), a chaperone protein involved in the folding of numerous oncoproteins . Inhibition of Hsp90 leads to the degradation of these oncoproteins, thereby exerting anticancer effects. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound exhibits good stability under physiological conditions, maintaining its activity over extended periods Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low to moderate doses have been found to effectively inhibit tumor growth without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions The metabolic pathways of this compound also influence its pharmacokinetics and overall bioavailability .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical determinants of its biological activity. The compound’s lipophilicity allows it to cross cellular membranes and accumulate in specific tissues . Transporters and binding proteins may facilitate its uptake and distribution, ensuring that it reaches its target sites . Additionally, the compound’s distribution profile can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. This compound has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, enhancing its efficacy in modulating cellular processes . The subcellular localization of this compound also provides insights into its mechanism of action and potential therapeutic applications.

Chemical Reactions Analysis

1-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Properties

IUPAC Name

2-piperazin-1-yl-5-(trifluoromethyl)-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N4S/c8-7(9,10)5-12-13-6(15-5)14-3-1-11-2-4-14/h11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHPSOYHPOLYCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN=C(S2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366709
Record name 1-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

562858-09-7
Record name 1-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]PIPERAZINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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